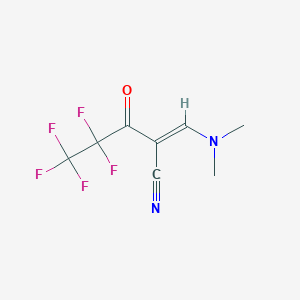
2,2-Dibromo-p-methoxyacetophenone; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-p-methoxyacetophenone, also known as 3’-METHOXYPHENACYL BROMIDE, is a chemical compound with the molecular formula C9H9BrO2 . It is a crystalline powder that is white to slightly yellow-green in color . It is soluble in methanol .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the α-bromination reaction of carbonyl compounds, such as acetophenone derivatives, has been explored . In one study, the bromination of various acetophenone derivatives was investigated using pyridine hydrobromide perbromide as the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .Molecular Structure Analysis
The molecular structure of 2,2-Dibromo-p-methoxyacetophenone consists of nine carbon atoms, nine hydrogen atoms, two bromine atoms, and two oxygen atoms . The molecular weight is 229.071 .Physical And Chemical Properties Analysis
2,2-Dibromo-p-methoxyacetophenone has a melting point of 60-62 °C and a boiling point of approximately 215.8°C . Its density is estimated to be 1.4921, and it has a refractive index of 1.5500 .科学的研究の応用
2,2-DBM has a variety of scientific research applications. It is used in organic synthesis as a reagent for the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and other organic compounds. It is also used as a catalyst in the synthesis of a variety of organic compounds. Additionally, 2,2-DBM is used in the production of pharmaceuticals, as it is a versatile compound which can be used as an intermediate in the synthesis of a variety of pharmaceuticals.
作用機序
2,2-DBM is a versatile compound which can act as a catalyst in the synthesis of a variety of compounds. It acts as an electrophile in the presence of a nucleophile, and can react with a variety of compounds to form new compounds. Additionally, 2,2-DBM can act as a Lewis acid, which can facilitate the formation of a variety of compounds.
Biochemical and Physiological Effects
2,2-DBM is used in a variety of scientific research applications and has a variety of biochemical and physiological effects. It has been shown to be an effective catalyst in the synthesis of a variety of compounds, which can have a variety of biochemical and physiological effects. Additionally, 2,2-DBM can act as an electrophile and a Lewis acid, which can facilitate the formation of a variety of compounds with a variety of biochemical and physiological effects.
実験室実験の利点と制限
2,2-DBM has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a versatile compound which can be used as a reagent in the synthesis of a variety of compounds. Additionally, it is a relatively inexpensive compound which is readily available. However, it can be difficult to handle and store, as it is a volatile compound with a high boiling point. Additionally, it can be toxic if not handled properly.
将来の方向性
The use of 2,2-DBM in scientific research is a rapidly evolving field with a variety of potential applications. One potential future direction is the use of 2,2-DBM in the synthesis of pharmaceuticals. Additionally, 2,2-DBM can be used as a catalyst in the synthesis of a variety of compounds, which could be used in the production of new drugs and other compounds. Additionally, 2,2-DBM could be used in the synthesis of new materials, such as polymers and nanomaterials. Finally, 2,2-DBM could be used in the synthesis of new catalysts, which could be used in the production of a variety of compounds.
合成法
2,2-DBM can be synthesized through a variety of methods. One method involves the reaction of p-methoxyacetophenone and bromine in acetic acid. This reaction yields 2,2-DBM in nearly quantitative yields. Another method involves the reaction of p-methoxyacetophenone and sulfur dioxide in acetic acid, which yields 2,2-DBM in a yield of 85%. Additionally, 2,2-DBM can be synthesized through the reaction of p-methoxyacetophenone and bromine in ethanol. This reaction yields 2,2-DBM in a yield of 98%.
Safety and Hazards
特性
IUPAC Name |
2,2-dibromo-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCPFTTUVDBPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-2,4-dioxo-2,3,4,7-tetrahydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid monohydrate; 96%](/img/structure/B6308491.png)
![rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95%](/img/structure/B6308500.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%](/img/structure/B6308504.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308511.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%,](/img/structure/B6308518.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308526.png)


![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)

![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B6308571.png)

![3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6308588.png)